molecular formula C10H12INO2 B1589275 Benzyl (2-iodoethyl)carbamate CAS No. 68373-12-6

Benzyl (2-iodoethyl)carbamate

Cat. No.: B1589275
CAS No.: 68373-12-6
M. Wt: 305.11 g/mol
InChI Key: BBNJIQPJPQOWDM-UHFFFAOYSA-N
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Description

Benzyl (2-iodoethyl)carbamate is an organic compound with the molecular formula C10H12INO2 It is a derivative of carbamic acid, where the hydrogen atom is replaced by a benzyl group and an iodoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl (2-iodoethyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of benzyl chloroformate with 2-iodoethanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-iodoethanol attacks the carbonyl carbon of benzyl chloroformate, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-iodoethyl)carbamate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodoethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.

    Reduction: Reduction reactions can convert the iodoethyl group to other functional groups, such as ethyl or hydroxyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted carbamates.

    Oxidation: Formation of oxidized carbamates.

    Reduction: Formation of reduced carbamates.

Scientific Research Applications

Benzyl (2-iodoethyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antifungal activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of benzyl (2-iodoethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the iodoethyl group forms covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

    Benzyl carbamate: Lacks the iodoethyl group, making it less reactive in nucleophilic substitution reactions.

    Ethyl carbamate: Contains an ethyl group instead of a benzyl group, resulting in different chemical properties and reactivity.

    Methyl carbamate: Similar structure but with a methyl group, leading to variations in its applications and reactivity.

Uniqueness: Benzyl (2-iodoethyl)carbamate is unique due to the presence of both benzyl and iodoethyl groups, which confer distinct reactivity and potential applications. The iodoethyl group enhances its utility in nucleophilic substitution reactions, while the benzyl group provides stability and specific interactions with biological targets.

Properties

IUPAC Name

benzyl N-(2-iodoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNJIQPJPQOWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90461747
Record name Benzyl (2-iodoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68373-12-6
Record name Phenylmethyl N-(2-iodoethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68373-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (2-iodoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90461747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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